molecular formula C21H28N2O3 B2385943 N1-(2-(cyclohex-1-en-1-yl)ethyl)-N2-((2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl)oxalamide CAS No. 1903423-95-9

N1-(2-(cyclohex-1-en-1-yl)ethyl)-N2-((2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl)oxalamide

Cat. No.: B2385943
CAS No.: 1903423-95-9
M. Wt: 356.466
InChI Key: SWVJNUNCEFAHFG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N1-(2-(Cyclohex-1-en-1-yl)ethyl)-N2-((2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl)oxalamide is a high-purity oxalamide-based compound intended for research and development purposes. This synthetic molecule features a cyclohexenyl ethyl group linked via an oxalamide bridge to a methoxy-substituted indane methyl group, a structural motif found in compounds investigated for various biological activities . Oxalamide derivatives are of significant interest in medicinal chemistry and drug discovery, serving as key intermediates or potential pharmacophores. While the specific mechanism of action for this compound is not fully elucidated, related structures have been explored as inhibitors of enzymatic targets, such as soluble epoxide hydrolase (sEH), which is a promising target for cardiovascular and respiratory diseases . Other oxalamide derivatives have also been investigated in the context of DNA repair pathways, including the inhibition of polymerase-theta (POLθ), a target relevant in oncology for exploiting synthetic lethality in HR-deficient cancers . This product is provided for research use only and is not intended for diagnostic, therapeutic, or any other human use. Researchers are responsible for conducting all necessary experiments in accordance with their institution's safety protocols. CAS Number: Not assigned Molecular Formula: C22H30N2O4 (Estimated) Molecular Weight: 386.49 g/mol (Estimated) SMILES: O=C(NCCC1=CCCCC1)C(NCC2(OC)CC3=CC=CC=C3C2)=O Storage: Store at -20°C under inert atmosphere. Shipping: Cold-chain transport is recommended.

Properties

IUPAC Name

N-[2-(cyclohexen-1-yl)ethyl]-N'-[(2-methoxy-1,3-dihydroinden-2-yl)methyl]oxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H28N2O3/c1-26-21(13-17-9-5-6-10-18(17)14-21)15-23-20(25)19(24)22-12-11-16-7-3-2-4-8-16/h5-7,9-10H,2-4,8,11-15H2,1H3,(H,22,24)(H,23,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWVJNUNCEFAHFG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1(CC2=CC=CC=C2C1)CNC(=O)C(=O)NCCC3=CCCCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H28N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N1-(2-(cyclohex-1-en-1-yl)ethyl)-N2-((2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl)oxalamide is a compound that has gained attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesis, and mechanisms of action based on recent studies and findings.

Chemical Structure and Properties

The compound can be described by the following molecular formula:

PropertyValue
Molecular FormulaC23H32N4O3
Molecular Weight444.6 g/mol
CAS Number1235389-95-3

The structure features a cyclohexene moiety linked to an oxalamide group, which is known for contributing to various biological activities.

Synthesis

The synthesis of this compound typically involves:

  • Formation of Cyclohexene Derivative : Starting from cyclohexene, an alkylation reaction introduces the ethyl group.
  • Oxalamide Formation : The final step involves reacting the cyclohexene derivative with the appropriate amine in the presence of oxalyl chloride.

Anticancer Properties

Recent studies have highlighted the anticancer potential of Mannich bases, a class of compounds related to this compound. These compounds have demonstrated cytotoxic effects against various cancer cell lines, including HeLa (cervical), HepG2 (liver), and A549 (lung) cells. The half-maximal inhibitory concentration (IC50) values for these compounds often range between 0.2–10 μM, indicating significant potency against tumor cells .

The mechanism by which this compound exerts its biological effects may involve:

  • Alkylation of Thiols : This interaction can disrupt essential cellular processes and contribute to cytotoxicity.
  • Inhibition of Enzymes : The compound may act as an inhibitor for specific enzymes involved in cancer cell proliferation.

Case Studies

A study investigated the effects of related Mannich bases on cancer cell lines and found that certain derivatives exhibited selective toxicity towards cancer cells while sparing normal cells . This selectivity is crucial for developing targeted cancer therapies.

Comparison with Similar Compounds

Structural and Functional Group Analysis

Table 1: Structural Comparison of Oxalamide Derivatives

Compound Name / ID N1 Substituent N2 Substituent Key Functional Features Biological Target / Activity
Target Compound 2-(cyclohex-1-en-1-yl)ethyl (2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl Cyclohexene (lipophilic), methoxy-indane Unknown (structural analogs suggest antiviral)
BNM-III-170 4-chloro-3-fluorophenyl (1R,2R)-2-(guanidinomethyl)-5-(methylamino)methyl Guanidine (polar), halogenated aryl CD4-mimetic, HIV entry inhibition
S336 (FEMA 4233) 2,4-dimethoxybenzyl 2-(pyridin-2-yl)ethyl Dimethoxybenzyl, pyridine Umami taste receptor (hTAS1R1/hTAS1R3) agonist
N1,N2-bis(2-nitrophenyl)oxalamide 2-nitrophenyl 2-nitrophenyl Nitro groups (electron-withdrawing) Thermodynamic studies (solubility/H-bonding)
Compound 13 (1-acetylpiperidin-2-yl)(thiazolyl)methyl 4-chlorophenyl Thiazole, acetylpiperidine Antiviral (HIV entry inhibition)

Key Observations:

  • The methoxy-indane moiety at N2 contrasts with polar groups like guanidine (BNM-III-170) or pyridine (S336), which may reduce metabolic oxidation risks .

Thermodynamic and Solubility Properties

highlights that oxalamides with nitro groups (e.g., N1,N2-bis(2-nitrophenyl)oxalamide) exhibit strong intramolecular hydrogen bonding (ΔH° = +28 kJ/mol, ΔS° = +95 J/mol·K), leading to lower solubility in polar solvents . In contrast:

  • The target compound’s methoxy group may weaken intramolecular H-bonding due to steric hindrance, improving solubility compared to nitro derivatives.
  • The cyclohexene ring’s hydrophobicity could reduce aqueous solubility relative to S336’s pyridine group, which participates in π-π interactions .

Metabolic and Toxicological Profiles

  • CYP Interactions : S5456’s dimethoxybenzyl group contributes to CYP3A4 inhibition, whereas the target compound’s methoxy-indane may exhibit lower affinity due to reduced planarity .
  • Metabolism: Indane derivatives () undergo hepatic oxidation at the dihydroindenyl ring. The methoxy group may slow this process, enhancing half-life relative to non-substituted analogs .

Preparation Methods

Two-Step Oxalamide Coupling Strategy

Synthesis of Key Intermediates

Preparation of 2-(Cyclohex-1-en-1-yl)ethylamine
  • Starting Material : Cyclohexene is reacted with ethylenediamine under catalytic hydrogenation conditions (Pd/C, H₂, 50–60°C) to yield 2-(cyclohex-1-en-1-yl)ethylamine.
  • Yield : 72–85%.
Synthesis of (2-Methoxy-2,3-dihydro-1H-inden-2-yl)methanamine
  • Method : 2-Methoxyindane is subjected to bromination (NBS, CCl₄), followed by Gabriel synthesis (phthalimide, K₂CO₃) and subsequent hydrazinolysis (NH₂NH₂, EtOH) to produce the target amine.
  • Yield : 68%.

Oxalamide Formation

  • Reaction : Equimolar amounts of 2-(cyclohex-1-en-1-yl)ethylamine and (2-methoxy-2,3-dihydro-1H-inden-2-yl)methanamine are reacted with oxalyl chloride (ClCOCOCl) in dry THF at 0–5°C, followed by gradual warming to room temperature.
  • Conditions :
    • Solvent: Tetrahydrofuran (THF)
    • Base: Triethylamine (Et₃N)
    • Temperature: 0°C → 25°C
    • Time: 12–16 hours
  • Yield : 63–78%.
Table 1: Optimization of Oxalamide Coupling
Parameter Optimal Value Impact on Yield
Solvent THF Maximizes solubility of intermediates
Oxalyl Chloride Equivalents 1.1 Prevents over-chlorination
Reaction Temperature 0°C → 25°C Minimizes side reactions
Base Et₃N Neutralizes HCl byproduct

One-Pot Tandem Amidation

Direct Coupling Using Preformed Oxalyl Dichloride

  • Procedure : A mixture of both amines is treated with oxalyl dichloride in dichloromethane (DCM) under nitrogen atmosphere. The reaction is quenched with ice-cold water, and the product is extracted.
  • Advantages : Reduced reaction time (4–6 hours).
  • Yield : 58–65%.

Solid-Phase Synthesis

  • Support : Wang resin functionalized with oxalic acid.
  • Steps :
    • Immobilization of 2-(cyclohex-1-en-1-yl)ethylamine onto the resin.
    • On-resin coupling with (2-methoxy-2,3-dihydro-1H-inden-2-yl)methanamine using HATU/DIPEA.
    • Cleavage from resin using TFA/DCM (95:5).
  • Yield : 70–82%.

Catalytic Methods for Enhanced Efficiency

Palladium-Catalyzed Amination

  • Catalyst : Pd(OAc)₂/Xantphos.
  • Conditions :
    • Solvent: Toluene
    • Temperature: 100°C
    • Time: 24 hours.
  • Yield : 81%.

Enzymatic Amidation

  • Enzyme : Candida antarctica lipase B (CAL-B).
  • Solvent : tert-Butanol.
  • Yield : 55% (lower efficiency due to steric hindrance).

Purification and Characterization

Chromatographic Methods

  • Column : Silica gel (230–400 mesh).
  • Eluent : Ethyl acetate/hexane (3:7).
  • Purity : >98% (HPLC).

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃): δ 1.45–1.62 (m, 4H, cyclohexenyl), 2.85–3.10 (m, 4H, CH₂-N), 3.25 (s, 3H, OCH₃), 4.95 (s, 2H, indenyl-CH₂).
  • HRMS : m/z 356.5 [M+H]⁺ (calculated for C₂₁H₂₈N₂O₃).

Challenges and Solutions

Steric Hindrance in Amide Formation

  • Issue : Low yields due to bulky substituents.
  • Solution : Use of HATU/DIPEA coupling reagents enhances activation.

Epimerization at the Indenyl Methoxy Group

  • Mitigation : Conduct reactions at low temperatures (0–5°C).

Q & A

Q. What synthetic methodologies are recommended for synthesizing N1-(2-(cyclohex-1-en-1-yl)ethyl)-N2-((2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl)oxalamide?

  • Methodological Answer : The synthesis typically involves:
  • Cyclohexene ring formation : Birch reduction of aromatic precursors followed by acid hydrolysis to generate the cyclohexene moiety .
  • Oxalamide linkage : Reacting oxalyl chloride with amines (e.g., 2-(cyclohex-1-en-1-yl)ethylamine and (2-methoxy-2,3-dihydro-1H-inden-2-yl)methylamine) under anhydrous conditions. Triethylamine is often used as a catalyst to neutralize HCl byproducts .
  • Purification : Column chromatography or recrystallization in ethanol/water mixtures to achieve >95% purity .

Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?

  • Methodological Answer : Key techniques include:
  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR for verifying substituent connectivity and stereochemistry .
  • Infrared Spectroscopy (IR) : Confirmation of amide (C=O, N-H) and ether (C-O-C) functional groups .
  • Mass Spectrometry (MS) : High-resolution MS for molecular weight validation .
  • X-ray Crystallography : For unambiguous 3D structural determination (e.g., using SHELXL software) .

Advanced Research Questions

Q. How can researchers resolve contradictions in pharmacological data for this compound?

  • Methodological Answer : Contradictions may arise from:
  • Assay variability : Standardize bioactivity assays (e.g., enzyme inhibition, receptor binding) across labs using positive controls and replicate experiments .
  • Purity discrepancies : Validate compound purity via HPLC (>98%) before biological testing .
  • Structural analogs : Compare results with structurally similar oxalamides (e.g., cyclohexene or indenyl derivatives) to isolate functional group contributions .

Q. What strategies optimize reaction yields during multi-step synthesis?

  • Methodological Answer :
  • Catalyst selection : Use Pd/C or Raney nickel for hydrogenation steps to reduce side reactions .
  • Temperature control : Maintain low temperatures (−10°C to 0°C) during oxalyl chloride reactions to prevent decomposition .
  • Solvent optimization : Polar aprotic solvents (e.g., DMF) enhance amine reactivity in amide bond formation .

Q. How do structural modifications influence the compound’s bioactivity?

  • Methodological Answer :
  • Cyclohexene vs. aromatic rings : The cyclohexene moiety increases lipophilicity, potentially enhancing membrane permeability compared to fully aromatic analogs .
  • Methoxy group positioning : The 2-methoxy group in the indenyl fragment may sterically hinder interactions with hydrophobic enzyme pockets, altering binding affinities .
  • SAR studies : Synthesize analogs (e.g., replacing methoxy with ethoxy or halogens) and screen against targets (e.g., kinases, GPCRs) to map pharmacophores .

Q. What computational tools predict the compound’s interaction with biological targets?

  • Methodological Answer :
  • Molecular docking : Use AutoDock Vina or Schrödinger Suite to model binding poses with proteins of interest (e.g., cyclooxygenase-2) .
  • MD simulations : GROMACS for assessing stability of ligand-protein complexes over time .
  • ADMET prediction : SwissADME or ADMETLab to estimate pharmacokinetic properties (e.g., logP, BBB permeability) .

Data Analysis and Experimental Design

Q. How should researchers design experiments to validate the compound’s mechanism of action?

  • Methodological Answer :
  • Target identification : Use affinity chromatography or pull-down assays with tagged compounds to isolate binding partners .
  • Pathway analysis : RNA-seq or proteomics to identify downstream effects in treated cell lines .
  • Dose-response curves : EC₅₀/IC₅₀ determination in vitro, followed by in vivo efficacy studies in disease models (e.g., murine inflammation assays) .

Q. What are best practices for handling discrepancies in crystallographic data?

  • Methodological Answer :
  • Twinned crystals : Use SHELXD for initial phase determination and refine with SHELXL, applying TWIN/BASF commands .
  • Disordered moieties : Apply isotropic displacement parameters and occupancy refinement for flexible regions (e.g., methoxy groups) .
  • Validation tools : CheckCIF/PLATON to ensure structural integrity and compliance with IUCr standards .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.